molecular formula C7H6BClF2O3 B6304164 4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid CAS No. 2121513-09-3

4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid

Cat. No.: B6304164
CAS No.: 2121513-09-3
M. Wt: 222.38 g/mol
InChI Key: YDAUCOBRCLRBTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid has numerous applications in scientific research:

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using it only in well-ventilated areas .

Mechanism of Action

Target of Action

4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid is a type of organoboron compound . Organoboron compounds are highly valuable building blocks in organic synthesis . The primary targets of this compound are the carbon atoms in organic molecules that participate in carbon-carbon bond-forming reactions .

Mode of Action

The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The SM cross-coupling reaction affects the biochemical pathways involved in carbon-carbon bond formation . The compound’s boron moiety can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C bond formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It’s worth noting that organoboron compounds are generally stable, readily prepared, and environmentally benign , which may influence their bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide variety of organic compounds, making it a valuable tool in organic chemistry .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the SM cross-coupling reaction is known to be exceptionally mild and tolerant of various functional groups . Additionally, the compound is usually stable under normal conditions , but its stability can be affected by factors such as temperature and humidity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-chloro-2,3-difluoro-5-methoxyphenyl halide using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the reactants used. In Suzuki-Miyaura coupling, the product is typically a biaryl compound, which is a key intermediate in the synthesis of various complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in selective cross-coupling reactions and the synthesis of complex molecules .

Properties

IUPAC Name

(4-chloro-2,3-difluoro-5-methoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClF2O3/c1-14-4-2-3(8(12)13)6(10)7(11)5(4)9/h2,12-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDAUCOBRCLRBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1F)F)Cl)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401202722
Record name Boronic acid, B-(4-chloro-2,3-difluoro-5-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401202722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121513-09-3
Record name Boronic acid, B-(4-chloro-2,3-difluoro-5-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121513-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(4-chloro-2,3-difluoro-5-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401202722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.